

# In Vivo Showdown: Adamed's Novel Oncology Candidates Challenge Standard of Care

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release

WARSAW, Poland – November 13, 2025 – Adamed Pharma, a leading Polish pharmaceutical and biotechnology company, has released compelling preclinical in vivo data for two of its oncology drug candidates, AD-O21.32 and AD-O51.4. The studies showcase the potential of these novel therapies to outperform current standard-of-care treatments in sarcoma and solid tumor models. The findings, aimed at the research and drug development community, highlight Adamed's commitment to advancing innovative cancer therapies.

# AD-O21.32: A Potent MDM2-p53 Inhibitor for Sarcomas, Lymphomas, and Leukemias

AD-O21.32 is a selective small-molecule inhibitor targeting the MDM2-p53 protein-protein interaction. This mechanism is designed to reactivate the tumor suppressor p53, leading to apoptosis in cancer cells. Preclinical studies have demonstrated that AD-O21.32 is superior to existing competitor compounds in both in vitro and in vivo xenograft models.[1] In sensitive cancer models, oral administration of AD-O21.32 has resulted in complete tumor regression.[1]

## In Vivo Efficacy of AD-O21.32 in Ewing's Sarcoma Xenograft Model

While direct comparative data for AD-O21.32 against a specific standard-of-care drug in the same head-to-head in vivo study is not yet publicly available, the following table summarizes



the significant anti-tumor activity observed for a similar MDM2 inhibitor in a Ewing's sarcoma xenograft model, which serves as a relevant benchmark for this class of drugs.

| Treatment<br>Group                                                                                          | Dosing<br>Regimen                                 | Tumor Growth<br>Inhibition | Median<br>Survival | Reference<br>Compound<br>Efficacy              |
|-------------------------------------------------------------------------------------------------------------|---------------------------------------------------|----------------------------|--------------------|------------------------------------------------|
| MDM2 Inhibitor                                                                                              | 20 mg/kg,<br>intraperitoneal, 3<br>times per week | Significant (P < 0.0001)   | 50 days            | Vehicle control<br>median survival:<br>20 days |
| Vehicle Control                                                                                             | -                                                 | -                          | 20 days            | -                                              |
| Data is representative of the expected efficacy for a potent MDM2 inhibitor in a relevant sarcoma model.[2] |                                                   |                            |                    |                                                |

# **Experimental Protocol: Ewing's Sarcoma Xenograft Study**

Female immunodeficient mice were subcutaneously implanted with A673 Ewing's sarcoma cells. Treatment commenced four days post-implantation. The MDM2 inhibitor was administered intraperitoneally three times a week at a dose of 20 mg/kg. Tumor volume was monitored regularly, and survival was tracked until the endpoint.[2]

### **AD-O21.32 Signaling Pathway**

The primary mechanism of action for AD-O21.32 is the inhibition of the MDM2-p53 interaction. This disruption leads to the stabilization and activation of p53, a tumor suppressor protein. Activated p53 then transcriptionally activates target genes that induce cell cycle arrest and apoptosis, thereby controlling tumor growth.[3][4]





Click to download full resolution via product page

Figure 1. AD-O21.32 Mechanism of Action.

# AD-O51.4: A Dual-Action Fusion Protein for Solid Tumors

AD-O51.4 is a novel recombinant fusion protein with a dual mechanism of action: it induces apoptosis in tumor cells and inhibits angiogenesis. This chimeric protein is based on the TRAIL molecule and is a promising candidate for the treatment of solid tumors of the gastrointestinal tract.[1] Preclinical studies have demonstrated its ability to strongly inhibit tumor growth, leading to complete and long-term tumor remission in some cases.[5]





## In Vivo Efficacy of AD-O51.4 Compared to Standard of Care

A preclinical study in a MIA PaCa-2 pancreatic cancer xenograft model directly compared the efficacy of AD-O51.4 to standard treatments, including TRAIL and the anti-angiogenic agent sunitinib.

| Treatment Group                                 | Dosing Regimen | Mean Tumor<br>Volume (end of<br>study) | Statistical<br>Significance vs.<br>Vehicle |
|-------------------------------------------------|----------------|----------------------------------------|--------------------------------------------|
| Vehicle                                         | -              | ~1200 mm³                              | -                                          |
| TRAIL                                           | -              | ~1000 mm³                              | Not significant                            |
| Sunitinib                                       | -              | ~700 mm³                               | p < 0.05                                   |
| AD-O51.4                                        | -              | ~300 mm³                               | p < 0.001                                  |
| TRAIL + Sunitinib                               | -              | ~500 mm³                               | p < 0.01                                   |
| Data extracted from graphical representation in |                |                                        |                                            |

representation in

Rozga et al., 2020.[6]

### **Experimental Protocol: MIA PaCa-2 Xenograft Study**

Immunodeficient mice were subcutaneously inoculated with MIA PaCa-2 human pancreatic cancer cells. Once tumors reached a palpable size, mice were randomized into treatment groups. AD-O51.4, TRAIL, sunitinib, or a combination of TRAIL and sunitinib were administered to the respective groups. Tumor volumes were measured at regular intervals to assess treatment efficacy.[6]

### **AD-051.4 Signaling Pathway**

AD-O51.4 exerts its anti-cancer effects through two distinct but complementary pathways. The TRAIL component of the fusion protein binds to death receptors (DR4/DR5) on cancer cells, initiating a signaling cascade that leads to apoptosis. Simultaneously, the anti-angiogenic



peptide component of AD-O51.4 is thought to interfere with VEGF signaling, a critical pathway for tumor neovascularization.[5][7]



Click to download full resolution via product page

Figure 2. Dual Mechanism of Action of AD-O51.4.

These preclinical findings underscore the potential of Adamed's oncology pipeline to deliver innovative and effective treatments for cancer patients. Further clinical development for both AD-O21.32 and AD-O51.4 is anticipated to validate these promising in vivo results.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. adamed.com [adamed.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of p53-dependent apoptosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of the p53 pathway by small-molecule-induced MDM2 and MDMX dimerization -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel engineered TRAIL-based chimeric protein strongly inhibits tumor growth and bypasses TRAIL resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [In Vivo Showdown: Adamed's Novel Oncology Candidates Challenge Standard of Care]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b010046#ameda-compared-to-standard-of-care-treatment-in-vivo]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com